molecular formula C8H5Cl2NS B8682914 [(3,4-Dichlorophenyl)sulfanyl]acetonitrile CAS No. 69053-04-9

[(3,4-Dichlorophenyl)sulfanyl]acetonitrile

Cat. No. B8682914
CAS RN: 69053-04-9
M. Wt: 218.10 g/mol
InChI Key: CDKRZOFYUPIFBM-UHFFFAOYSA-N
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Description

[(3,4-Dichlorophenyl)sulfanyl]acetonitrile is a useful research compound. Its molecular formula is C8H5Cl2NS and its molecular weight is 218.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(3,4-Dichlorophenyl)sulfanyl]acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3,4-Dichlorophenyl)sulfanyl]acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

69053-04-9

Product Name

[(3,4-Dichlorophenyl)sulfanyl]acetonitrile

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.10 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)sulfanylacetonitrile

InChI

InChI=1S/C8H5Cl2NS/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,4H2

InChI Key

CDKRZOFYUPIFBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCC#N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

17.9 g (0.10 mol) of 3,4-dichlorobenzenethiol are mixed in the cold with a solution of 4.1 g of sodium hydroxide (about 0.1 mol) in 50 ml of water. The mixture is heated to 60°-70° C. and 7.5 ml (0.12 mol; 20% excess relative to the 3,4-dichlorobenzenethiol) of chloroacetonitrile are added dropwise. The whole is then heated under reflux for about 30 minutes and cooled, the oil which has formed is extracted with ether, the ether solution is washed with dilute sodium hydroxide solution and water, until the pH of the wash waters is neutral, and dried over SO4Mg, the SO4Mg is filtered off, the ether is evaporated off and the expected nitrile, which is in the form of a chromatographically pure oil, is collected.
Quantity
17.9 g
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reactant
Reaction Step One
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4.1 g
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reactant
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Name
Quantity
50 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3.5 ml (55 mmoles) of chloroacetonitrile were added to a refluxing solution of 11.0 g (44 mmoles) of 3,4-dichlorophenylthio(trimethyl)silane in a mixture of 25 ml of acetonitrile and 10 ml of hexamethylphosphoric triamide and the reaction was complete with 2 minutes. The residue obtained after evaporation of the acetonitrile was dissolved in ethyl acetate, and the solution was washed with water, dried and evaporated to dryness to obtain 9.30 g (93% yield) of (3,4-dichlorophenylthio)acetonitrile boiling at 127°-130° C./0.4 mm Hg and having a refractive index of nD25 =1.5920.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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